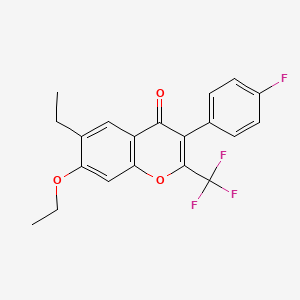
7-ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one
Descripción general
Descripción
7-Ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound is characterized by its intricate molecular structure, which includes an ethoxy group, an ethyl group, a fluorophenyl group, and a trifluoromethyl group attached to the chromen-4-one core. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 7-ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common synthetic route is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base. The reaction conditions for this step include heating the reaction mixture under reflux in an inert atmosphere to prevent oxidation.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: : Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst such as iron (Fe) or copper (Cu).
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the original compound.
Aplicaciones Científicas De Investigación
7-Ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: : Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : Its unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 7-ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
When compared to similar compounds, 7-ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one: : Lacks the trifluoromethyl group.
7-ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole derivatives: : Contains a different core structure.
Propiedades
IUPAC Name |
7-ethoxy-6-ethyl-3-(4-fluorophenyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4O3/c1-3-11-9-14-16(10-15(11)26-4-2)27-19(20(22,23)24)17(18(14)25)12-5-7-13(21)8-6-12/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVNULJUGRQANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=C(C2=O)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


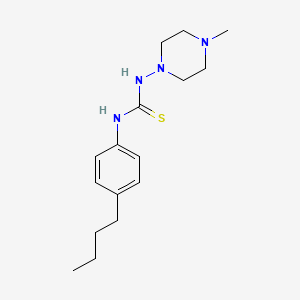
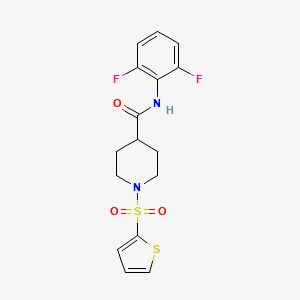
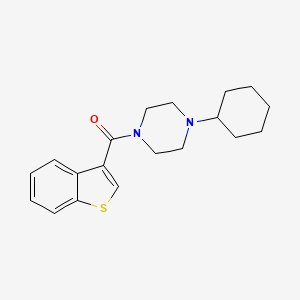
![N-(bicyclo[2.2.1]hept-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4831341.png)
![1-(3-Bromo-4-methoxyphenyl)-2-[3-(4-nitrophenoxy)phenoxy]-1-ethanone](/img/structure/B4831354.png)
![6-fluoro-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4831365.png)
![3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4831368.png)
![(5Z)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B4831371.png)
![(2-CHLORO-6-FLUOROPHENYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4831374.png)
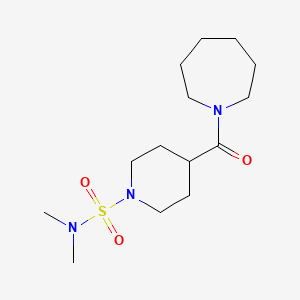
![1-[(dimethylamino)sulfonyl]-N-[4-(1-piperidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4831380.png)
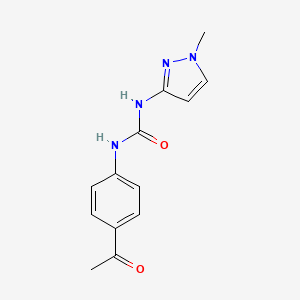
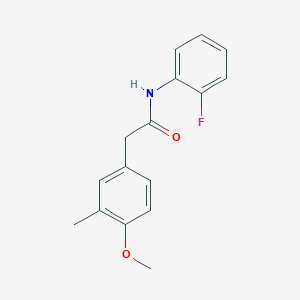
![4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-chlorobenzoate](/img/structure/B4831412.png)
